2-Bromo-4-cyclopropoxybenzoic acid
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Overview
Description
2-Bromo-4-cyclopropoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the second position and a cyclopropoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropoxybenzoic acid typically involves the bromination of 4-cyclopropoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like acetic acid or chloroform and are conducted at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclopropoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydroxy derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Bromo-4-cyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropoxybenzoic acid involves its interaction with molecular targets through its functional groups. The bromine atom and cyclopropoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxybenzoic acid
- 2-Bromo-4-chlorobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
Comparison
2-Bromo-4-cyclopropoxybenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
Molecular Formula |
C10H9BrO3 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C10H9BrO3/c11-9-5-7(14-6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H,12,13) |
InChI Key |
DBCVVLGKDKHCED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
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